molecular formula C10H6BrF2NO2 B1416984 Methyl 4-bromo-2-cyano-3-(difluoromethyl)benzoate CAS No. 1805481-34-8

Methyl 4-bromo-2-cyano-3-(difluoromethyl)benzoate

Cat. No. B1416984
CAS RN: 1805481-34-8
M. Wt: 290.06 g/mol
InChI Key: WMGRNRCPHPQVFH-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-2-cyano-3-(difluoromethyl)benzoate” is a chemical compound. While there is limited information available specifically for this compound, related compounds such as “Methyl 2-bromo-4-(trifluoromethyl)benzoate” and “methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate” have been described . These compounds are typically stored in a dark, dry place at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been reported . The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed . For example, “Methyl 2-bromo-4-(trifluoromethyl)benzoate” has a molecular weight of 283.04 and an InChI code of 1S/C9H6BrF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, the title molecule of a related compound was found to be photoactive in solution, but due to the tight packing, the pure molecule was not seen to be photoactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed . For instance, “Methyl 2-bromo-4-(trifluoromethyl)benzoate” is a liquid at room temperature and is stored in a dark, dry place at temperatures between 2-8°C .

Mechanism of Action

The mechanism of action of similar compounds has been explored . For example, the integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties .

Safety and Hazards

Safety information for related compounds suggests that personal protective equipment/face protection should be worn, and contact with skin, eyes, or clothing should be avoided .

Future Directions

The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light-responsive smart materials . The integration of azobenzenes into photoswitchable materials has been of interest due to their desirable photoactive properties .

properties

IUPAC Name

methyl 4-bromo-2-cyano-3-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c1-16-10(15)5-2-3-7(11)8(9(12)13)6(5)4-14/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGRNRCPHPQVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)C(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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